Enhanced Lipophilicity (logP) of the 2-Trifluoromethyl-Benzimidazole Scaffold vs. the Unsubstituted Benzimidazole Core
The 2-CF3 substituent increases the calculated logP of the benzimidazole core by approximately 1.0–1.2 log units relative to the unsubstituted benzimidazole. The parent benzimidazole exhibits a logP of 1.32–1.56 [1], while 2-(trifluoromethyl)benzimidazole exhibits a logP of 2.40–2.58 . This ~1.0–1.2 log unit shift corresponds to an approximately 8–15-fold increase in lipophilicity, which directly impacts membrane permeability and protein binding. **Note:** The target compound carries an additional N-methylcarboxamide group that further modulates this value; the logP values cited represent the core 2-CF3-benzimidazole scaffold without the 1-carboxamide modification.
| Evidence Dimension | logP (lipophilicity) |
|---|---|
| Target Compound Data | logP ~2.4–2.6 (based on 2-CF3-benzimidazole core) |
| Comparator Or Baseline | logP 1.32–1.56 (unsubstituted benzimidazole) |
| Quantified Difference | ΔlogP ≈ +1.0–1.2 units (~8–15× lipophilicity increase) |
| Conditions | Calculated (ALOGPS / ChemAxon) partition coefficients |
Why This Matters
Higher lipophilicity can improve membrane permeability and target engagement for intracellular targets, but also affects solubility; this quantifiable shift informs formulation and assay design decisions.
- [1] Wikipedia. Benzimidazol – logP 1.32. https://pl.wikipedia.org/wiki/Benzimidazol (accessed 2026-05-12). View Source
